molecular formula C46H66N14O9S B1631664 Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2

Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2

Cat. No.: B1631664
M. Wt: 991.2 g/mol
InChI Key: PESSCGOLEUORDO-IFIOYJEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The C-terminal amino acid (Met) is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (Leu) is coupled using a coupling reagent like HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions and the use of advanced purification methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and hormone release.

    Medicine: Explored for its potential therapeutic applications in gastrointestinal disorders and cancer.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 involves binding to specific receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of gastrin and other biological effects. The peptide interacts with G-protein coupled receptors (GPCRs), which activate downstream effectors like adenylate cyclase and phospholipase C, ultimately resulting in physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 is unique due to its specific sequence and acetylation, which confer distinct biological activities. Its ability to selectively bind to GRP receptors and modulate gastrin release sets it apart from other peptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H66N14O9S/c1-24(2)14-34(43(66)57-33(40(47)63)12-13-70-7)58-45(68)37(17-30-20-49-23-53-30)56-38(62)21-51-46(69)39(25(3)4)60-41(64)26(5)54-42(65)35(15-28-18-50-32-11-9-8-10-31(28)32)59-44(67)36(55-27(6)61)16-29-19-48-22-52-29/h8-11,18-20,22-26,33-37,39,50H,12-17,21H2,1-7H3,(H2,47,63)(H,48,52)(H,49,53)(H,51,69)(H,54,65)(H,55,61)(H,56,62)(H,57,66)(H,58,68)(H,59,67)(H,60,64)/t26-,33-,34-,35-,36-,37-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESSCGOLEUORDO-IFIOYJEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H66N14O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

991.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2
Reactant of Route 2
Reactant of Route 2
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2
Reactant of Route 3
Reactant of Route 3
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2
Reactant of Route 4
Reactant of Route 4
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2
Reactant of Route 5
Reactant of Route 5
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2
Reactant of Route 6
Reactant of Route 6
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.